Enhanced Predicted Biological Activity Profile vs. Baseline Inactivity
In silico PASS (Prediction of Activity Spectra for Substances) analysis for 3-Chloro-6-(3,4-dimethoxyphenyl)pyridazine predicts a high probability for multiple therapeutic activities. The analysis provides a quantitative probability score (Pa > 0.5) for significant activities, most notably as a Protein kinase inhibitor (Pa=0.584) and an Antimycobacterial (Pa=0.577), among others [1]. This differentiates it from a theoretical inactive baseline (Pa=0.000) and provides a quantifiable rationale for prioritizing this scaffold in drug discovery campaigns targeting these pathways.
| Evidence Dimension | Predicted probability of being active (Pa) |
|---|---|
| Target Compound Data | Protein kinase inhibitor: Pa = 0.584; Antimycobacterial: Pa = 0.577; Signal transduction pathways inhibitor: Pa = 0.718; Chloride peroxidase inhibitor: Pa = 0.620 [1]. |
| Comparator Or Baseline | Theoretical inactive baseline: Pa = 0.000 |
| Quantified Difference | A Pa > 0.5 indicates a significant probability of activity. For Protein kinase inhibition, the difference from baseline is +0.584. |
| Conditions | In silico PASS prediction model based on structure-activity relationships. |
Why This Matters
This provides a quantitative, structure-based rationale for selecting this specific pyridazine over other, unpredicted analogs when screening for kinase or antimycobacterial activity, saving significant experimental resources.
- [1] Scientific Reports. Table 7 PASS prediction for the activity of the title compound. In: Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Sci Rep 15, 44010 (2025). View Source
